Meprocin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

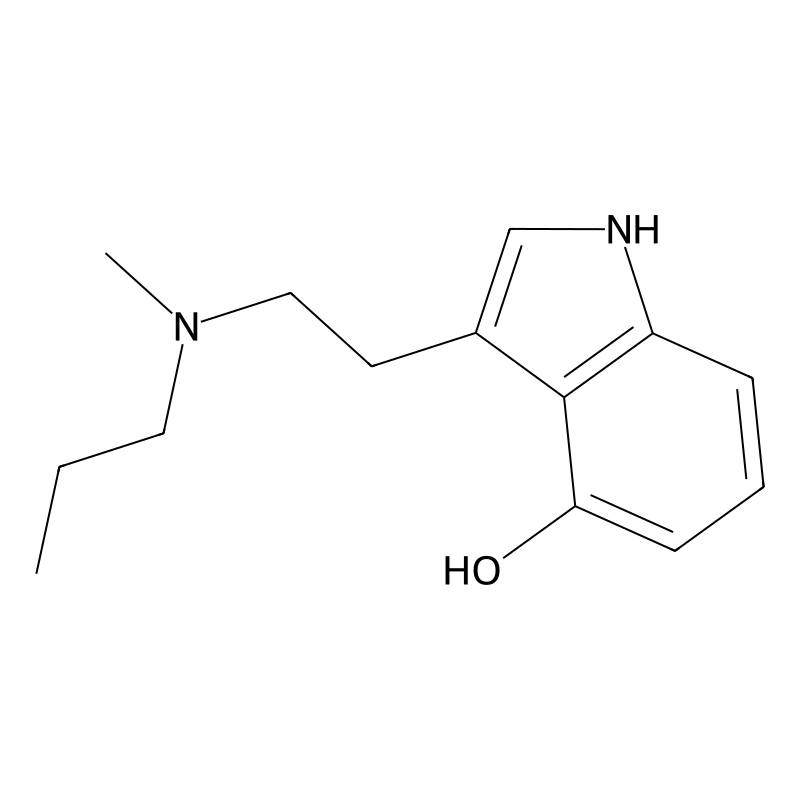

Meprocin, chemically known as 4-Hydroxy-N-methyl-N-propyltryptamine, is a psychedelic compound classified within the tryptamine family. This compound is a higher homologue of psilocin, a naturally occurring psychedelic found in certain mushrooms, and is characterized by the presence of a hydroxyl group at the 4-position of the indole ring. Meprocin was first synthesized and bioassayed by biochemist Alexander Shulgin, who explored its psychoactive properties. It is noted for inducing effects such as visual distortion, vertigo, and mild insomnia, making it a subject of interest in both recreational and research contexts.

- Oxidation: Meprocin can be oxidized to yield quinones or other oxidized derivatives.

- Reduction: It can undergo reduction reactions, potentially altering its psychoactive properties.

- Substitution: The compound can also engage in substitution reactions that introduce different functional groups at various positions on the indole ring.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

Meprocin exhibits significant biological activity, particularly as an antibacterial agent. It has been shown to effectively combat methicillin-resistant Staphylococcus aureus (MRSA) and is utilized in treating skin infections such as impetigo. Its mechanism of action involves inhibiting bacterial isoleucyl-tRNA synthetase, thereby disrupting protein synthesis in bacteria. This unique mechanism contributes to its effectiveness against resistant strains of bacteria.

The synthesis of Meprocin typically involves several key steps:

- Starting Material: The process begins with N-methyl-N-propyltryptamine as the precursor.

- Hydroxylation: The crucial step is the hydroxylation at the 4-position on the indole ring, transforming N-methyl-N-propyltryptamine into 4-Hydroxy-N-methyl-N-propyltryptamine.

- Reaction Conditions: This hydroxylation requires specific reagents (such as oxidizing agents) and controlled conditions (temperature and pressure) to ensure successful conversion.

Although detailed industrial production methods are not well-documented due to its classification as a research chemical, laboratory synthesis methods can be scaled up while maintaining quality control measures to ensure purity.

Meprocin's applications are primarily found in medicinal chemistry and pharmacology:

- Antibacterial Treatment: It is used to treat skin infections caused by resistant bacteria.

- Psychoactive Research: Its psychedelic properties make it a candidate for studies exploring consciousness and perception.

Due to its unique structure and effects, Meprocin serves both therapeutic and research purposes in various scientific fields .

Meprocin shares structural characteristics with several other compounds within the tryptamine class. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Psilocin | Hydroxyindole structure | Naturally occurring; found in mushrooms |

| N-methyl-N-propyltryptamine | Lacks hydroxyl group at 4-position | Precursor to Meprocin |

| 4-Hydroxy-N,N-dimethyltryptamine (4-HO-DMT) | Similar structure but with dimethyl substitution | Different psychoactive profile |

Meprocin's uniqueness lies in its specific substitution pattern, which includes a hydroxyl group at the 4-position and a propyl group on the nitrogen atom. This configuration contributes to its distinct pharmacological profile and psychoactive effects, differentiating it from other tryptamine derivatives.